molecular formula C21H19N5O2S B11473649 1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11473649
M. Wt: 405.5 g/mol
InChI Key: FPEVVPKYIFTUJJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a thiophene ring, a phenylethyl group, and multiple methyl groups

Preparation Methods

The synthesis of 1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. The synthetic route typically starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the thiophene ring and the phenylethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-dimethyl-8-(2-phenylethyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    Imidazo[2,1-f]purines: These compounds share the same core structure but differ in the substituents attached to the core.

    Thiophene-containing compounds: These compounds contain a thiophene ring and may have similar electronic properties.

    Phenylethyl derivatives: These compounds contain a phenylethyl group and may exhibit similar biological activities

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2,4-dimethyl-6-(2-phenylethyl)-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H19N5O2S/c1-23-18-17(19(27)24(2)21(23)28)26-13-15(16-9-6-12-29-16)25(20(26)22-18)11-10-14-7-4-3-5-8-14/h3-9,12-13H,10-11H2,1-2H3

InChI Key

FPEVVPKYIFTUJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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